molecular formula C7H11NO3 B6203340 2-(2-oxopiperidin-3-yl)acetic acid CAS No. 1368113-34-1

2-(2-oxopiperidin-3-yl)acetic acid

Cat. No. B6203340
CAS RN: 1368113-34-1
M. Wt: 157.2
InChI Key:
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Description

2-(2-oxopiperidin-3-yl)acetic acid, also known as 2-oxo-3-piperidinacetic acid or 2-oxo-3-piperidinecarboxylic acid, is a biologically active compound that can be synthesized in the laboratory. It is an important intermediate in the synthesis of many pharmaceuticals, including antibiotics, anti-cancer drugs, and analgesics. 2-oxo-3-piperidinacetic acid has a range of applications in scientific research, ranging from its use as a metabolic intermediate to its effects on biochemical and physiological processes. The following paper will discuss the synthesis method of 2-oxo-3-piperidinacetic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase and phospholipase C. It is believed to act by binding to the active site of the enzyme and blocking the binding of the substrate. This inhibition of enzyme activity results in the inhibition of biochemical and physiological processes, such as the breakdown of acetylcholine and the breakdown of phospholipids.
Biochemical and Physiological Effects
2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain. This can lead to increased memory, learning, and concentration. It has also been shown to inhibit the breakdown of phospholipids, leading to increased levels of phospholipids in the body. This can lead to increased cell membrane integrity and increased cell membrane fluidity.

Advantages and Limitations for Lab Experiments

2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid is a useful compound for laboratory experiments due to its wide range of applications. It is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in the laboratory. For example, it is not always easy to control the concentration of the compound, and it can be difficult to measure its effects on biochemical and physiological processes.

Future Directions

2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid has a range of potential future applications in scientific research. It could be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein-ligand interactions. It could also be used in the study of signal transduction pathways and the structure and function of various proteins and enzymes. Additionally, its potential applications in drug development and therapy could be explored further.

Synthesis Methods

2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid can be synthesized through a variety of methods, including the use of catalytic hydrogenation, hydrolysis, and oxidation. The most common method of synthesis is the use of catalytic hydrogenation, which involves the use of a hydrogenation catalyst to reduce the double bond of an ester. This process can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a mixture of 2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid and the corresponding carboxylic acid.

Scientific Research Applications

2-(2-oxopiperidin-3-yl)acetic acidridinacetic acid has a wide range of applications in scientific research. It is used as a metabolic intermediate in the synthesis of various pharmaceuticals, such as antibiotics, anti-cancer drugs, and analgesics. In addition, it has been used in the study of enzyme kinetics, protein-ligand interactions, and signal transduction pathways. It has also been used in the study of the structure and function of various proteins and enzymes, as well as in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-oxopiperidin-3-yl)acetic acid involves the reaction of piperidine with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Piperidine", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ice", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 2-(2-oxopiperidin-3-yl)ethyl acetoacetate.", "Step 2: The reaction mixture is then acidified with hydrochloric acid and heated to hydrolyze the ester group, forming 2-(2-oxopiperidin-3-yl)acetoacetic acid.", "Step 3: The resulting mixture is cooled and made basic with sodium bicarbonate, causing the carboxylic acid group to decarboxylate and form 2-(2-oxopiperidin-3-yl)acetic acid.", "Step 4: The product is then isolated by filtration, washed with ice-cold water, and dried." ] }

CAS RN

1368113-34-1

Product Name

2-(2-oxopiperidin-3-yl)acetic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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